naphthalen-1-yl hexanoate naphthalen-1-yl hexanoate
Brand Name: Vulcanchem
CAS No.: 28749-24-8
VCID: VC21295998
InChI: InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3
SMILES: CCCCCC(=O)OC1=CC=CC2=CC=CC=C21
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

naphthalen-1-yl hexanoate

CAS No.: 28749-24-8

Cat. No.: VC21295998

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

naphthalen-1-yl hexanoate - 28749-24-8

Specification

CAS No. 28749-24-8
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name naphthalen-1-yl hexanoate
Standard InChI InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3
Standard InChI Key KTEVDMGPKQVXDF-UHFFFAOYSA-N
SMILES CCCCCC(=O)OC1=CC=CC2=CC=CC=C21
Canonical SMILES CCCCCC(=O)OC1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

Naphthalen-1-yl hexanoate (A-naphthyl caproate) is identified by the CAS Registry Number 28749-24-8. This compound is formally named as naphthalen-1-yl hexanoate according to IUPAC nomenclature, with A-naphthyl caproate being a common alternative name used in chemical catalogs and research literature .

Molecular Composition

The compound has a molecular formula of C₁₆H₁₈O₂, consisting of 16 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms. Its molecular weight is calculated to be 242.3129 g/mol . The structure comprises a naphthalene moiety (C₁₀H₇) connected to a hexanoate group (C₆H₁₁O₂) through an ester bond.

Structural Representation

The chemical structure can be represented by the International Chemical Identifier (InChI) notation:
InChI=1/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3

Physical and Chemical Properties

Physical Characteristics

Naphthalen-1-yl hexanoate exhibits specific physical properties that distinguish it from related compounds. The compound exists as a liquid under standard conditions with a density of 1.066 g/cm³ . This property is important for considerations related to handling, storage, and application development.

Thermodynamic Properties

The boiling point of naphthalen-1-yl hexanoate is recorded as 366.4°C at 760 mmHg, indicating its relatively high thermal stability . This high boiling point is consistent with other naphthalene-based esters and can be attributed to the compound's molecular weight and intermolecular forces. Its flash point is documented at 123.9°C, which classifies it as a combustible liquid with moderate fire hazard concerns .

Other Physical Parameters

Additional physical parameters that characterize naphthalen-1-yl hexanoate include:

  • Refractive index: 1.564

  • Vapor pressure: 1.46E-05 mmHg at 25°C

These properties are crucial for analytical identification, quality control, and formulation development in various applications.

Comparative Physical Properties

Table 1. Comparative physical properties of naphthalen-1-yl hexanoate and related compounds

PropertyNaphthalen-1-yl hexanoateNaphthalen-2-yl hexanoateNaphthalen-1-yl tetradecanoate
Molecular formulaC₁₆H₁₈O₂C₁₆H₁₈O₂C₂₄H₃₄O₂
Molecular weight (g/mol)242.3129242.3129354.53
Density (g/cm³)1.066Not availableNot available
Boiling point (°C)366.4Not availableNot available
Flash point (°C)123.9Not availableNot available

Note: The comparative data illustrates structural similarities between naphthalen-1-yl hexanoate and naphthalen-2-yl hexanoate, while showing significant differences with the longer-chain naphthalen-1-yl tetradecanoate .

Synthesis and Preparation Methods

General Synthetic Approaches

Naphthalen-1-yl hexanoate can be synthesized through various esterification reactions. The most common approach involves the reaction between 1-naphthol (α-naphthol) and hexanoic acid (caproic acid) or hexanoyl chloride in the presence of appropriate catalysts. This follows the general esterification principle where a hydroxyl group from 1-naphthol reacts with the carboxyl group of hexanoic acid, forming an ester bond with the elimination of water.

Chemical Reactivity and Stability

Hydrolysis Susceptibility

As an ester, naphthalen-1-yl hexanoate is susceptible to hydrolysis under acidic or basic conditions, potentially reverting to its constituent components: 1-naphthol and hexanoic acid. This property is important when considering storage conditions and potential applications in various chemical environments.

Analytical Methods for Identification and Quantification

Spectroscopic Methods

Identification and characterization of naphthalen-1-yl hexanoate can be achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Techniques

For separation, identification, and quantification purposes, chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

would be applicable for analyzing naphthalen-1-yl hexanoate in various matrices.

Structure-Activity Relationships and Comparative Analysis

Structural Comparisons with Related Compounds

Naphthalen-1-yl hexanoate shares structural similarities with several compounds that appear in the chemical literature. The positional isomer naphthalen-2-yl hexanoate differs only in the point of attachment of the hexanoate group to the naphthalene ring system. Meanwhile, naphthalen-1-yl tetradecanoate represents a homologous compound with a longer aliphatic chain.

Functional Group Influence on Properties

The specific positioning of the ester linkage at the 1-position of the naphthalene ring, as opposed to the 2-position, can influence various physicochemical properties including solubility, reactivity, and potential biological interactions. Such structure-property relationships are crucial for understanding the behavior of these compounds in different environments.

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